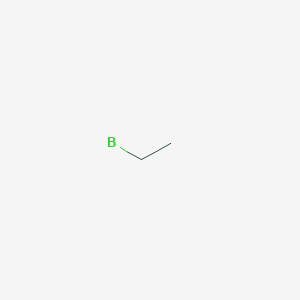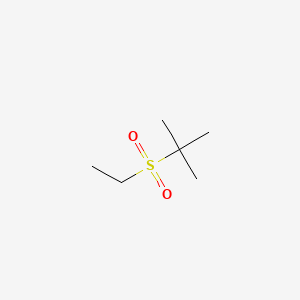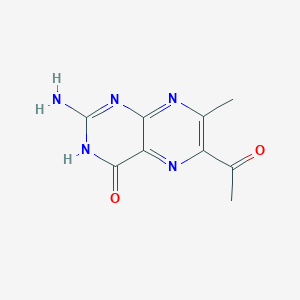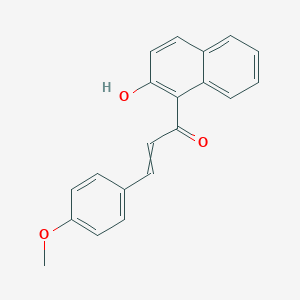
Ethenyl pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl pyridine-2-carboxylate is an organic compound with the molecular formula C8H7NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenyl pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of pyridine-2-carboxylic acid with ethenol in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into pyridine-2-carboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridine-2-carboxaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethenyl pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ethenyl pyridine-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxylic acid: A precursor in the synthesis of ethenyl pyridine-2-carboxylate.
Pyridine-2-carboxaldehyde: A reduction product of this compound.
2-Vinylpyridine: Another derivative of pyridine with similar reactivity.
Uniqueness: this compound is unique due to its ethenyl group, which imparts distinct reactivity and allows for the formation of diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
24641-08-5 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
ethenyl pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H,1H2 |
Clé InChI |
XMRSOHHGKKRLOS-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)


![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)

